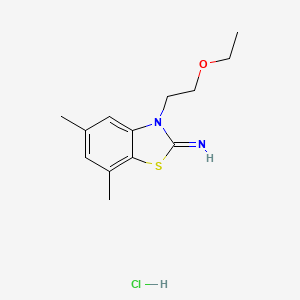![molecular formula C2H9N4O5P B12344279 [(E)-hydrazinylidenemethyl]urea;phosphoric acid](/img/structure/B12344279.png)
[(E)-hydrazinylidenemethyl]urea;phosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(E)-hydrazinylidenemethyl]urea;phosphoric acid is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is formed by the combination of [(E)-hydrazinylidenemethyl]urea and phosphoric acid, resulting in a complex that exhibits interesting reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-hydrazinylidenemethyl]urea;phosphoric acid typically involves the reaction of [(E)-hydrazinylidenemethyl]urea with phosphoric acid under controlled conditions. One common method involves dissolving [(E)-hydrazinylidenemethyl]urea in a suitable solvent, such as water or ethanol, and then slowly adding phosphoric acid while maintaining the temperature at around 20°C. The reaction mixture is stirred for a specific duration, usually between 30 to 120 minutes, to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The process parameters, such as the stoichiometric ratio of reactants, reaction time, and temperature, are optimized to achieve high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
[(E)-hydrazinylidenemethyl]urea;phosphoric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
[(E)-hydrazinylidenemethyl]urea;phosphoric acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of flame-retardant materials and as a component in fertilizers .
Wirkmechanismus
The mechanism of action of [(E)-hydrazinylidenemethyl]urea;phosphoric acid involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, it can interact with biological macromolecules, such as proteins and nucleic acids, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
[(E)-hydrazinylidenemethyl]urea;phosphoric acid can be compared with other similar compounds, such as:
Urea phosphate: Similar in its use as a fertilizer but differs in its chemical structure and reactivity.
Phosphorylated cellulose derivatives: Used in similar applications but derived from cellulose and exhibit different physical properties
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various scientific and industrial fields.
Eigenschaften
Molekularformel |
C2H9N4O5P |
|---|---|
Molekulargewicht |
200.09 g/mol |
IUPAC-Name |
[(E)-hydrazinylidenemethyl]urea;phosphoric acid |
InChI |
InChI=1S/C2H6N4O.H3O4P/c3-2(7)5-1-6-4;1-5(2,3)4/h1H,4H2,(H3,3,5,6,7);(H3,1,2,3,4) |
InChI-Schlüssel |
IQVKKZSNXVBITC-UHFFFAOYSA-N |
Isomerische SMILES |
C(=N/N)\NC(=O)N.OP(=O)(O)O |
Kanonische SMILES |
C(=NN)NC(=O)N.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]piperidine](/img/structure/B12344196.png)


![[(2R,3S,5R)-3-(4-chlorobenzoyl)oxy-5-(5-ethyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B12344216.png)


![2-(1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-5-yl)acetic acid](/img/structure/B12344249.png)

![9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-imino-5H-purin-6-one](/img/structure/B12344252.png)


![2,4a-Dihydropyrido[3,4-b]indol-1-one](/img/structure/B12344273.png)
![2,4-diethyl 5-[2-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)hydrazin-1-yl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B12344281.png)
![1-Methyl-1H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B12344287.png)
